N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound’s interaction with its targets results in changes in the inflammatory response of the body .
Biochemical Pathways
The affected biochemical pathway is the arachidonic acid pathway. The suppression of COX enzymes by this compound inhibits the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition affects the inflammatory response of the body .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are expected to impact its bioavailability .
Result of Action
The suppression of COX enzymes by this compound results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This leads to a reduction in the inflammatory response of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic properties.
Thiophene derivatives: Used in the development of organic semiconductors and other electronic materials
Uniqueness
What sets N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide apart is its unique combination of these three heterocyclic structures, which may confer a synergistic effect on its biological activities and chemical properties. This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-10-9-14(18-15(21)13-7-4-8-22-13)20(19-10)16-17-11-5-2-3-6-12(11)23-16/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBYTWAQFHMTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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